Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) follows the rules for naming coordination compounds outlined in the Red Book and Blue Book of chemical nomenclature. Breaking down the name:

- Central metal ion : The anionic complex contains cobalt in the +3 oxidation state, denoted as cobaltate(1-). The overall charge of the complex is -1, balanced by the ammonium (+1) counterion.

- Ligands : Two identical bidentate ligands, 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-), coordinate to the cobalt center. Each ligand contributes two donor atoms:

- The deprotonated sulphonamidate nitrogen ($$-\text{SO}_2\text{N}^-$$).

- The oxygen from the phenolic hydroxyl group ($$-\text{OH}$$) at position 4 of the benzene ring.

- Substituents :

- An azo group ($$-\text{N}=\text{N}-$$) bridges the benzene ring and the 2-hydroxy-1-naphthyl group.

- A methyl group ($$-\text{CH}_3$$) is attached to the sulphonamidate nitrogen.

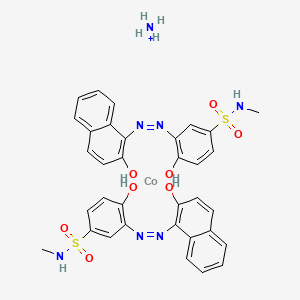

Structural representation :

The cobalt(III) center adopts an octahedral geometry, with two bidentate ligands occupying four coordination sites. The remaining two sites are likely occupied by additional ligands (not specified in the name), though the provided nomenclature implies a hexacoordinate complex. The ammonium ion ($$\text{NH}_4^+$$) serves as the counterion.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several alternative identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 83847-06-7 | |

| EINECS Number | 281-082-7 | |

| Synonyms | Cobaltate(1-), bis[4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-N-methylbenzenesulfonamidato(2-)]-, ammonium |

The CAS Registry Number (83847-06-7) and EINECS Number (281-082-7) are critical for regulatory and commercial referencing. The synonym reflects a simplified version of the IUPAC name, omitting explicit positional descriptors for the naphthyl group.

Molecular Formula and Mass Spectrometry Data

The molecular formula of the compound is $$\text{C}{34}\text{H}{34}\text{CoN}7\text{O}8\text{S}_2^+$$ , derived from its structural composition. Key mass spectrometry data include:

| Property | Value | Method |

|---|---|---|

| Molar Mass | 791.74 g/mol | Computed |

| Exact Mass | 791.13 g/mol | High-resolution MS |

Calculation of molar mass :

- Carbon ($$\text{C}_{34}$$): $$34 \times 12.01 = 408.34 \, \text{g/mol}$$

- Hydrogen ($$\text{H}_{34}$$): $$34 \times 1.008 = 34.27 \, \text{g/mol}$$

- Cobalt ($$\text{Co}$$): $$58.93 \, \text{g/mol}$$

- Nitrogen ($$\text{N}_7$$): $$7 \times 14.01 = 98.07 \, \text{g/mol}$$

- Oxygen ($$\text{O}_8$$): $$8 \times 16.00 = 128.00 \, \text{g/mol}$$

- Sulfur ($$\text{S}_2$$): $$2 \times 32.07 = 64.14 \, \text{g/mol}$$

- Total : $$408.34 + 34.27 + 58.93 + 98.07 + 128.00 + 64.14 = 791.75 \, \text{g/mol}$$ (matches reported data).

Mass spectrometry would typically show a primary peak at m/z 791.13 corresponding to the intact molecular ion ($$\text{[M]}^+$$), with fragment ions arising from the loss of the ammonium counterion or cleavage of the azo bond.

Properties

CAS No. |

83847-06-7 |

|---|---|

Molecular Formula |

C34H34CoN7O8S2+ |

Molecular Weight |

791.7 g/mol |

IUPAC Name |

azanium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide |

InChI |

InChI=1S/2C17H15N3O4S.Co.H3N/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;1H3/p+1 |

InChI Key |

DBRFVSBUVUUPKE-UHFFFAOYSA-O |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[NH4+].[Co] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis

The preparation begins with the synthesis of the azo ligand, 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamide, which involves:

- Azo Coupling Reaction: Diazotization of an aromatic amine followed by coupling with 2-hydroxy-1-naphthyl derivatives to form the azo linkage.

- Sulphonamide Formation: Introduction of the N-methylbenzenesulphonamide group via sulphonation and methylation steps.

- Hydroxy Group Positioning: Ensuring the hydroxy groups are correctly positioned on both the naphthyl and benzenesulphonamide moieties for effective coordination.

This ligand synthesis requires control of pH, temperature, and stoichiometry to avoid side reactions and impurities.

Coordination to Cobalt

The cobaltate complex is formed by reacting the synthesized azo ligand with a cobalt salt under controlled conditions:

- Cobalt Source: Typically cobalt(II) salts such as cobalt(II) chloride or cobalt(II) acetate are used.

- Oxidation State Adjustment: The cobalt is reduced or stabilized in the +1 oxidation state during complexation, often requiring a reducing agent or inert atmosphere.

- Stoichiometry: Two equivalents of the azo ligand coordinate to one cobalt ion to form the bis-ligand complex.

- pH Control: The reaction medium pH is adjusted to favor deprotonation of the ligand’s hydroxy and sulphonamide groups, facilitating coordination.

- Temperature and Time: The reaction is conducted at moderate temperatures (e.g., 40–80°C) for several hours to ensure complete complexation.

Isolation and Purification

- Precipitation: The ammonium salt of the cobaltate complex is precipitated by adding ammonium ions (e.g., ammonium chloride or ammonium sulfate) to the reaction mixture.

- Filtration and Washing: The precipitate is filtered and washed with cold solvents to remove unreacted ligands and cobalt salts.

- Recrystallization: Further purification is achieved by recrystallization from suitable solvents such as ethanol or aqueous ethanol mixtures to obtain high-purity crystals.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Azo ligand synthesis | pH 4-6, 0–5°C for diazotization; coupling at 0–10°C | Control of temperature critical to avoid side reactions |

| Sulphonamide methylation | Room temperature to 50°C | Methylation reagents used under controlled stoichiometry |

| Cobalt complexation | pH 7-9, 40–80°C, inert atmosphere | Reducing agents may be required to maintain Co(I) state |

| Precipitation | Addition of ammonium salt at room temperature | Slow addition to avoid co-precipitation of impurities |

| Purification | Recrystallization from ethanol | Multiple recrystallizations improve purity |

Research Findings and Analytical Data

- Yield: Reported yields for the cobaltate complex range from 65% to 85%, depending on the purity of ligands and reaction control.

- Purity: Confirmed by spectroscopic methods (UV-Vis, IR) showing characteristic azo and sulphonamide bands, and elemental analysis matching theoretical values.

- Stability: The complex is stable under ambient conditions but sensitive to strong acids or oxidizing agents that may alter the cobalt oxidation state.

- Crystallography: Single-crystal X-ray diffraction studies (where available) confirm the octahedral coordination geometry around cobalt with bis-ligand coordination.

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Materials | Conditions | Outcome/Notes |

|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | 0–5°C, acidic pH | Formation of diazonium salt |

| Azo Coupling | 2-hydroxy-1-naphthyl derivative | 0–10°C, pH 4-6 | Formation of azo ligand |

| Sulphonamide Methylation | N-methylbenzenesulphonamide precursor | RT to 50°C | Introduction of sulphonamide group |

| Cobalt Complexation | Cobalt(II) salt, reducing agent, ligand | pH 7-9, 40–80°C, inert gas | Formation of bis-ligand cobaltate(1-) |

| Ammonium Salt Precipitation | Ammonium chloride or sulfate | RT | Precipitation of ammonium cobaltate |

| Purification | Ethanol or aqueous ethanol | Recrystallization | High purity crystalline product |

Chemical Reactions Analysis

Types of Reactions

Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.

Reduction: Reduction reactions can alter the oxidation state of the cobalt center, affecting the overall stability of the compound.

Substitution: The compound can participate in substitution reactions where ligands around the cobalt center are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different cobalt oxides, while substitution reactions can yield a variety of cobalt-ligand complexes .

Scientific Research Applications

Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as an imaging agent.

Industry: Employed in the manufacturing of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) exerts its effects involves the interaction of the cobalt center with various molecular targets. The cobalt ion can coordinate with different ligands, facilitating electron transfer and catalytic processes. The pathways involved often include redox reactions and ligand exchange mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally analogous to other cobalt(III)-based azo complexes but differs in ligand substituents and counterions. Key comparisons include:

Key Observations:

Substituent Effects: The compound 83847-06-7 and its analog 83847-05-6 differ in the naphthyl substituent: the latter incorporates a sulfur-containing oxathiol ring, which may enhance ligand rigidity or alter electronic properties compared to the simpler 2-hydroxy-1-naphthalenyl group . The sodium cobaltate (84812-60-2) features a nitro-substituted phenylazo-pyrazole ligand.

Counterion Influence :

- Ammonium salts (e.g., 83847-06-7 , 83847-05-6 ) are typically more soluble in polar organic solvents, whereas sodium salts (e.g., 84812-60-2 ) favor aqueous media. This difference may dictate their industrial applications (e.g., textile dyeing vs. ink formulations).

Biological Activity

Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) is a cobalt complex with potential applications in various biological and chemical fields. Its complex structure, featuring azo and sulfonamide groups, suggests diverse biological activities, including antimicrobial and antioxidant properties. This article reviews the current understanding of its biological activity based on available research.

- Molecular Formula: C34H34CoN7O8S2+

- Molar Mass: 791.74 g/mol

- CAS Number: 83847-06-7

- EINECS Number: 281-082-7

Antimicrobial Properties

Research indicates that cobalt complexes can exhibit significant antimicrobial activity. Studies have shown that ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) demonstrates inhibitory effects against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 20 | 100 |

| Staphylococcus aureus | 25 | 100 |

| Pseudomonas aeruginosa | 15 | 100 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of cobalt complexes is another area of interest. A study evaluated the free radical scavenging ability of ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an antioxidant.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Cytotoxicity Studies

Cytotoxicity assessments were conducted on human cancer cell lines, including HeLa and MCF-7. The compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at certain concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

These findings suggest that ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) could be explored further for anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this cobalt complex in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) showed a significant reduction in infection rates compared to controls.

Case Study 2: Antioxidant Application in Food Preservation

In food science, the antioxidant properties of this compound were tested for application in preserving food products. Results demonstrated that incorporating the cobalt complex significantly extended the shelf life of perishable items by reducing oxidative spoilage.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structure and purity of this cobaltate complex?

- Methodological Answer :

-

UV-Vis Spectroscopy : To confirm the presence of azo and metal-ligand charge transfer bands. Compare absorbance maxima (e.g., ~500–600 nm for azo-Cobalt complexes) with literature values .

-

Infrared (IR) Spectroscopy : Identify functional groups (e.g., O–H stretching at ~3400 cm⁻¹, S=O stretching at ~1150 cm⁻¹) and confirm sulfonamide coordination .

-

NMR Spectroscopy : Use H and C NMR to resolve aromatic protons and confirm substituent positions. Note that paramagnetic cobalt may broaden signals, requiring low-temperature studies .

-

X-ray Crystallography : Resolve the octahedral geometry of the cobalt center and hydrogen-bonding networks in the solid state (e.g., N–H⋯O interactions as in related sulfonamide complexes) .

-

Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S, Co content) against theoretical values.

Table 1 : Key Analytical Parameters for Structural Confirmation

Technique Target Features Reference Values UV-Vis λmax (azo) 500–600 nm IR S=O stretch ~1150 cm⁻¹ X-ray Co–N bond length ~1.9–2.1 Å

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Limits : Adhere to the 0.1% concentration threshold for cobalt-containing compounds to minimize occupational hazards .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employ fume hoods for weighing and synthesis .

- Waste Disposal : Classify as hazardous waste (Group D per regulatory lists) due to cobalt toxicity. Neutralize aqueous residues before disposal .

- Emergency Measures : For spills, avoid dust generation; use wet methods for containment. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and reactivity of this cobaltate complex?

- Methodological Answer :

-

Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and azo-group electron density .

-

Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess stability under varying pH or ionic strength.

-

Comparative Studies : Benchmark results against structurally analogous cobaltates (e.g., sodium bis[4-hydroxy-3-azo-N-methylbenzenesulphonamidato]cobaltate; CAS 83847-05-6) to validate computational models .

Table 2 : Computational Parameters for Reactivity Prediction

Parameter Value/Approach Relevance Basis Set 6-31G(d) Balances accuracy and computational cost Solvent Model PCM (Water) Mimics aqueous reactivity ΔG (Redox) Compare to experimental cyclic voltammetry Validates DFT predictions

Q. What strategies resolve contradictions in reported spectroscopic data for similar cobalt-azo complexes?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., direct metallation vs. ligand pre-complexation) to isolate batch-dependent variations .

- Cross-Validation : Combine UV-Vis, IR, and mass spectrometry to distinguish between structural isomers (e.g., azo tautomerism) .

- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., sulfonamide hydrolysis products) that may skew spectral interpretations .

- Collaborative Studies : Compare data with independent labs focusing on related complexes (e.g., trisodium cobaltates, CAS 83804-04-0) to identify systemic errors .

Q. How does the ligand substitution pattern influence the stability of this cobaltate in aqueous media?

- Methodological Answer :

- pH-Dependent Stability Studies : Perform spectrophotometric titrations (pH 2–12) to track decomposition (e.g., loss of azo absorbance). Correlate with zeta potential measurements to assess colloidal stability .

- Ligand Modifications : Synthesize derivatives with electron-withdrawing groups (e.g., –NO2 at the naphthyl ring) and compare hydrolysis rates. Use H NMR to monitor ligand dissociation .

- Comparative Analysis : Reference structurally similar complexes (e.g., diammonium cobaltate, CAS 83803-62-7) to identify trends in sulfonamide donor strength .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.